molecular formula C5H5N3OS B588842 5-Methyl-2-sulfanylideneimidazole-4-carboxamide CAS No. 129015-07-2

5-Methyl-2-sulfanylideneimidazole-4-carboxamide

Cat. No.: B588842
CAS No.: 129015-07-2
M. Wt: 155.175
InChI Key: UXXYUZHKIYLZPA-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylideneimidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 5-position, a thioxo group at the 2-position, and a carboxamide group at the 4-position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-sulfanylideneimidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amido-nitrile with a suitable sulfur source, followed by cyclization to form the imidazole ring . The reaction conditions often involve the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-sulfanylideneimidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfanylideneimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-sulfanylideneimidazole-4-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioxo group, in particular, can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

129015-07-2

Molecular Formula

C5H5N3OS

Molecular Weight

155.175

IUPAC Name

5-methyl-2-sulfanylideneimidazole-4-carboxamide

InChI

InChI=1S/C5H5N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)

InChI Key

UXXYUZHKIYLZPA-UHFFFAOYSA-N

SMILES

CC1=NC(=S)N=C1C(=O)N

Synonyms

2H-Imidazole-4-carboxamide,5-methyl-2-thioxo-(9CI)

Origin of Product

United States

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